1,2-Dibutyrin 1,2-Dibutyrin 1,2-dibutyrin is a dibutyrin resulting from the condensation the secondary hydroxy group and one of the primary hydroxy groups of glycerol with butyric acid. It has a role as a Mycoplasma genitalium metabolite. It is a primary alcohol and a dibutyrin.
Brand Name: Vulcanchem
CAS No.: 24814-35-5
VCID: VC1881318
InChI: InChI=1S/C11H20O5/c1-3-5-10(13)15-8-9(7-12)16-11(14)6-4-2/h9,12H,3-8H2,1-2H3
SMILES: CCCC(=O)OCC(CO)OC(=O)CCC
Molecular Formula: C11H20O5
Molecular Weight: 232.27 g/mol

1,2-Dibutyrin

CAS No.: 24814-35-5

Cat. No.: VC1881318

Molecular Formula: C11H20O5

Molecular Weight: 232.27 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dibutyrin - 24814-35-5

Specification

CAS No. 24814-35-5
Molecular Formula C11H20O5
Molecular Weight 232.27 g/mol
IUPAC Name (2-butanoyloxy-3-hydroxypropyl) butanoate
Standard InChI InChI=1S/C11H20O5/c1-3-5-10(13)15-8-9(7-12)16-11(14)6-4-2/h9,12H,3-8H2,1-2H3
Standard InChI Key AWHAUPZHZYUHOM-UHFFFAOYSA-N
SMILES CCCC(=O)OCC(CO)OC(=O)CCC
Canonical SMILES CCCC(=O)OCC(CO)OC(=O)CCC

Introduction

Chemical Structure and Identification

1,2-Dibutyrin, also known by its IUPAC name (2-butanoyloxy-3-hydroxypropyl) butanoate, is a diester resulting from the condensation of butyric acid with two hydroxyl groups of glycerol (specifically the secondary hydroxyl group and one primary hydroxyl group). This molecular arrangement creates a distinctive structural configuration that influences its chemical behavior.

Molecular Information

The compound has the following fundamental identifiers:

ParameterValue
Molecular FormulaC₁₁H₂₀O₅
Molecular Weight232.27 g/mol
CAS Numbers32648-01-4, 24814-35-5
SMILESCCCC(=O)OCC(CO)OC(=O)CCC
InChIInChI=1S/C11H20O5/c1-3-5-10(13)15-8-9(7-12)16-11(14)6-4-2/h9,12H,3-8H2,1-2H3
InChIKeyAWHAUPZHZYUHOM-UHFFFAOYSA-N

Common Synonyms

The compound is known by several alternative names in scientific literature:

  • 1-O,2-O-Dibutyrylglycerol

  • Dibutyrylglycerol

  • β-dibutyrin

  • 2,3-dibutyrin

  • Butyric acid, diester with propane-1,2,3-triol

  • Glycerol 1,2-dibutanoate

  • Butanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester

This variety of synonyms reflects both its structural characteristics and its relationships to parent compounds.

Physical and Chemical Properties

1,2-Dibutyrin possesses distinct physical and chemical properties that determine its behavior in different environments and its suitability for various applications.

Physical Properties

PropertyValue
Physical StateClear, colorless to pale yellow liquid
OdorSlightly sweet
Density1.08 g/cm³
Boiling Point324°C at 760 mmHg
Flash Point115.5°C
Refractive Index1.452

Solubility and Stability

1,2-Dibutyrin demonstrates good solubility in organic solvents such as ethanol and ether, but exhibits limited solubility in water . This solubility profile influences its applications and handling requirements. Regarding stability, the compound remains relatively stable under normal conditions but may undergo hydrolysis when exposed to moisture, resulting in the formation of butyric acid and glycerol derivatives . This susceptibility to hydrolysis is an important consideration for storage and formulation.

Synthesis and Production Methods

The production of 1,2-dibutyrin typically involves selective chemical processes that allow for precise control of the esterification pattern.

Selective Hydrolysis of Tributyrin

One of the principal methods for producing 1,2-dibutyrin is through the selective hydrolysis of tributyrin. This process can be effectively catalyzed by immobilized lipases, which enable specific and controlled hydrolysis of one of the ester bonds in tributyrin. This enzymatic approach allows for regioselective production from synthetic triglycerides, maintaining the desired 1,2-dibutyrin configuration while minimizing the formation of other isomers or complete hydrolysis products.

Chemical Behavior and Reactions

Acyl Migration Phenomenon

A particularly significant aspect of 1,2-dibutyrin's chemical behavior is the phenomenon of acyl migration. This process involves the spontaneous migration of acyl groups between different hydroxyl positions in the glycerol backbone, potentially converting 1,2-dibutyrin to 1,3-dibutyrin . This isomerization process is of considerable interest in both chemical research and industrial applications, as it can affect the properties and performance of the compound in various formulations.

Factors Affecting Acyl Migration

Research has identified several factors that influence the rate and extent of acyl migration in 1,2-dibutyrin:

  • Solvent Polarity: Decreasing solvent polarity has been observed to increase the rate of acyl migration. This relationship suggests that the microenvironment surrounding the molecule plays a crucial role in stabilizing or facilitating the migration process .

  • Water Activity: The addition of water to nonpolar solvents like hexane leads to a decrease in migration rate that correlates with water activity. This effect highlights the complex interplay between hydration, hydrogen bonding, and molecular rearrangements .

  • Enzymatic Influence: The presence of enzymes such as yeast alcohol dehydrogenase, lysozyme, and lipase from Geotrichum candidum has been shown to increase the migration rate, with the effect becoming more pronounced at higher water activities . This enzymatic catalysis of acyl migration has implications for biocatalytic processes involving 1,2-dibutyrin.

  • Acid Catalysis: Hexanoic acid has been demonstrated to catalyze acyl migration in 1,2-dibutyrin, with the catalytic effect varying depending on other environmental factors such as the presence of different salt hydrates .

Salt Hydrate Effects on Migration

Studies have shown that the type of salt hydrates present in the reaction environment can significantly affect acyl migration rates in 1,2-dibutyrin. Specifically, hydrogen phosphate salts appear to promote faster acyl migration compared to sulfate salts, which exhibit migration rates similar to those observed in the absence of any salts . This finding has practical implications for regioselective transformations of 1,2-dibutyrin and related compounds, particularly in lipase-catalyzed acidolysis reactions.

Applications and Uses

1,2-Dibutyrin finds application across several industries due to its unique properties and chemical behavior.

Food Industry

In the food sector, 1,2-dibutyrin serves primarily as a flavoring agent . Its slightly sweet odor and relationship to naturally occurring glycerides make it suitable for enhancing or modifying flavor profiles in certain food products. The compound is generally regarded as safe for food applications, though regulatory guidelines govern its concentration and specific uses.

Cosmetic Industry

The cosmetic industry utilizes 1,2-dibutyrin for its emollient properties . As an emollient, it helps to soften and smooth skin by forming a protective barrier that reduces moisture loss. This functionality makes it a valuable ingredient in various skincare and personal care formulations.

Industrial Applications

Beyond food and cosmetics, 1,2-dibutyrin also serves as a plasticizer in polymer applications . In this role, it enhances the flexibility and durability of polymer materials by modifying their physical properties. The ability to improve plasticity without compromising other material characteristics makes 1,2-dibutyrin valuable in specific industrial formulations.

Research Findings on Acyl Migration

Solvent and Water Activity Studies

Comprehensive research on 1,2-dibutyrin has examined the isomerization rates under various conditions. One significant finding is that when solid salt hydrates are included in reaction mixtures, some completely inhibit migration . This observation has led to further investigations into the specific mechanisms of stabilization and their potential applications in controlling acyl migration during chemical processes.

Implications for Biocatalysis

The influence of acyl migration on biocatalytic processes involving 1,2-dibutyrin has been extensively studied. In regioselective lipase-catalyzed transesterification of tributyrin, the choice of salt hydrates to control water activity significantly impacts the outcome . Specifically, hydrogen phosphate salts lead to higher migration rates compared to sulfate salts during acidolysis with hexanoic acid. This knowledge helps optimize enzymatic processes where maintaining the specific regioisomer is critical.

Analytical Considerations

Mass Spectrometry Characteristics

Mass spectrometric analysis of 1,2-dibutyrin reveals distinctive fragmentation patterns that facilitate its identification and quantification. The compound exhibits characteristic adduct formations and collision cross-section values as detailed below:

Adductm/zPredicted CCS (Ų)
[M+H]⁺233.13835154.3
[M+Na]⁺255.12029161.0
[M+NH₄]⁺250.16489158.7
[M+K]⁺271.09423158.2
[M-H]⁻231.12379150.4
[M+Na-2H]⁻253.10574153.9

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